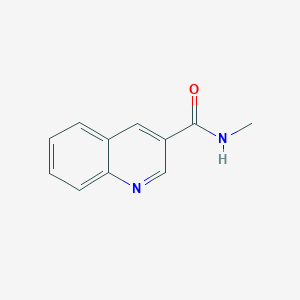

N-methylquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

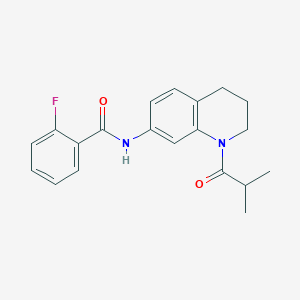

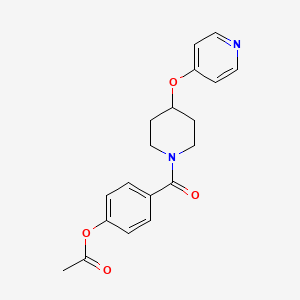

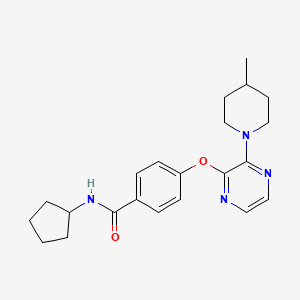

“N-methylquinoline-3-carboxamide” is a chemical compound with the molecular formula C11H10N2O. It is a derivative of quinoline-3-carboxamide .

Molecular Structure Analysis

The molecular structure of “N-methylquinoline-3-carboxamide” includes a quinoline ring with a carboxamide group at the 3-position and a methyl group attached to the nitrogen atom . The molecular weight of this compound is 186.21 .Applications De Recherche Scientifique

Cholesteryl Ester Transfer Protein (CETP) Inhibition

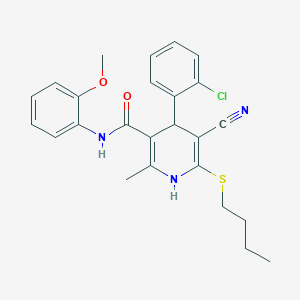

“N-methylquinoline-3-carboxamide” derivatives have been studied for their potential as CETP inhibitors . CETP plays a crucial role in the modulation of cholesterol levels, and its inhibition is a promising strategy for the treatment of cardiovascular diseases. Compounds derived from quinoline-3-carboxamide have shown significant activity against CETP, which could lead to the development of new therapies for atherosclerosis and coronary heart disease .

Anticancer Activity

Quinoline-carboxamide derivatives have been analyzed for their anticancer properties. These compounds have demonstrated anti-proliferative activities against various cancer cell lines, including breast, lung, and CNS tumors. The potential of these compounds to act as anticancer agents opens up avenues for further research and drug development .

Anti-proliferative Effects

Further studies on quinoline-carboxamide derivatives have revealed their effectiveness in inhibiting the proliferation of multiple cancer cell lines such as MCF-7, CACO, HepG-2, and HCT-116. These findings suggest that these compounds could be developed into potent anticancer drugs, offering hope for improved cancer treatments .

Mécanisme D'action

Target of Action

N-methylquinoline-3-carboxamide, a derivative of quinoline-3-carboxamides, is believed to interact with several targets. Another target is the aryl hydrocarbon receptor present on natural killer (NK) cells . The compound also interacts with CD155+ dendritic cells (DCs) .

Mode of Action

The compound activates NK cells via the aryl hydrocarbon receptor and increases their DNAX accessory molecule 1 (DNAM-1) cell surface expression . This activation improves the cytotoxicity of NK cells against tumor cells and augments their immunoregulatory functions . The compound’s interaction with S100A9 is still under investigation, and its specificity for this target is doubtful .

Biochemical Pathways

It’s known that the compound influences the crosstalk between nk cells and dcs . This interaction can lead to NK cell activation, DC maturation, or DC killing .

Pharmacokinetics

Studies on similar quinoline-3-carboxamides like paquinimod have shown that these compounds have good pharmacokinetic properties

Result of Action

The activation of NK cells by N-methylquinoline-3-carboxamide improves their cytotoxicity against tumor cells and augments their immunoregulatory functions . This results in the suppression of CNS autoimmunity and strengthening of tumor surveillance .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-methylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-12-11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYHZNNTTOIDDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylquinoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2953169.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2953177.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-benzo[e][1,3]benzothiazol-2-yl-2-cyanoprop-2-enamide](/img/structure/B2953178.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2953182.png)

![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)